An In-depth Technical Guide to 4-Chlorophenylurea: Chemical Properties and Structure
An In-depth Technical Guide to 4-Chlorophenylurea: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies related to 4-Chlorophenylurea. The information is intended to support researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Chemical Properties and Structure
4-Chlorophenylurea is a chemical compound with the molecular formula C₇H₇ClN₂O[1][2]. It is also known by other names, including 1-(4-chlorophenyl)urea and p-Chlorophenylurea[1][2].
Structure:
The structure of 4-Chlorophenylurea consists of a urea group substituted with a 4-chlorophenyl ring.
Figure 1. Chemical Structure of 4-Chlorophenylurea.
Physicochemical Properties:
A summary of the key physicochemical properties of 4-Chlorophenylurea is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇ClN₂O | |
| Molecular Weight | 170.60 g/mol | |
| CAS Number | 140-38-5 | |
| IUPAC Name | (4-chlorophenyl)urea | |
| Appearance | White to off-white solid/colorless crystal | |
| Melting Point | 204-205 °C | |
| Boiling Point | 271.7 °C (Predicted) | |
| Solubility | Insoluble in water, soluble in ethanol. | |
| LogP | 1.8 | |
| pKa | 14.13 ± 0.70 (Predicted) | |
| Density | 1.402 g/cm³ (Predicted) |
Experimental Protocols
Synthesis of 4-Chlorophenylurea
A common method for the synthesis of 4-Chlorophenylurea involves the reaction of p-chloroaniline hydrochloride with sodium cyanate. The following is a generalized experimental protocol adapted from a similar synthesis of a related arylurea.
Materials:
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p-Chloroaniline
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Glacial Acetic Acid
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Sodium Cyanate
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Distilled Water
Procedure:
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Preparation of p-Chloroaniline Acetate Solution: Dissolve p-chloroaniline in a mixture of glacial acetic acid and water.
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Preparation of Sodium Cyanate Solution: Prepare a separate aqueous solution of sodium cyanate.
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Reaction: Slowly add the sodium cyanate solution to the p-chloroaniline acetate solution with constant stirring. A white crystalline precipitate of 4-Chlorophenylurea should form. The reaction is typically exothermic.
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Isolation: After the reaction is complete, allow the mixture to cool. The precipitate can be collected by filtration.
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Purification: Wash the collected solid with water to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Caption: A generalized workflow for the synthesis of 4-Chlorophenylurea.
Analytical Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purity and quantification of 4-Chlorophenylurea can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a general protocol based on methods used for similar compounds.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. The exact ratio will need to be optimized.
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Elution: Isocratic or gradient elution can be used.
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Flow Rate: Typically 1.0 mL/min.
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Detection Wavelength: Based on the UV absorbance spectrum of 4-Chlorophenylurea.
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Injection Volume: Typically 10-20 µL.
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Column Temperature: Ambient or controlled (e.g., 25-30 °C).
Sample Preparation:
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Prepare a stock solution of 4-Chlorophenylurea in a suitable solvent (e.g., methanol or acetonitrile).
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Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
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Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.
Caption: A typical workflow for the analysis of 4-Chlorophenylurea by RP-HPLC.
Biological Activity and Signaling Pathways
4-Chlorophenylurea has been identified as a potential inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Inhibition of Factor Xa is a key mechanism for anticoagulant drugs.
Factor Xa Inhibition Pathway:
Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to convert prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. By inhibiting Factor Xa, 4-Chlorophenylurea can interrupt this cascade, thereby preventing thrombus formation.
Caption: Inhibition of the coagulation cascade by 4-Chlorophenylurea via Factor Xa.
Further detailed studies are required to fully elucidate the specific downstream cellular signaling pathways modulated by the inhibition of Factor Xa by 4-Chlorophenylurea beyond the immediate anticoagulant effect.
Safety Information
4-Chlorophenylurea is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause an allergic skin reaction and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
